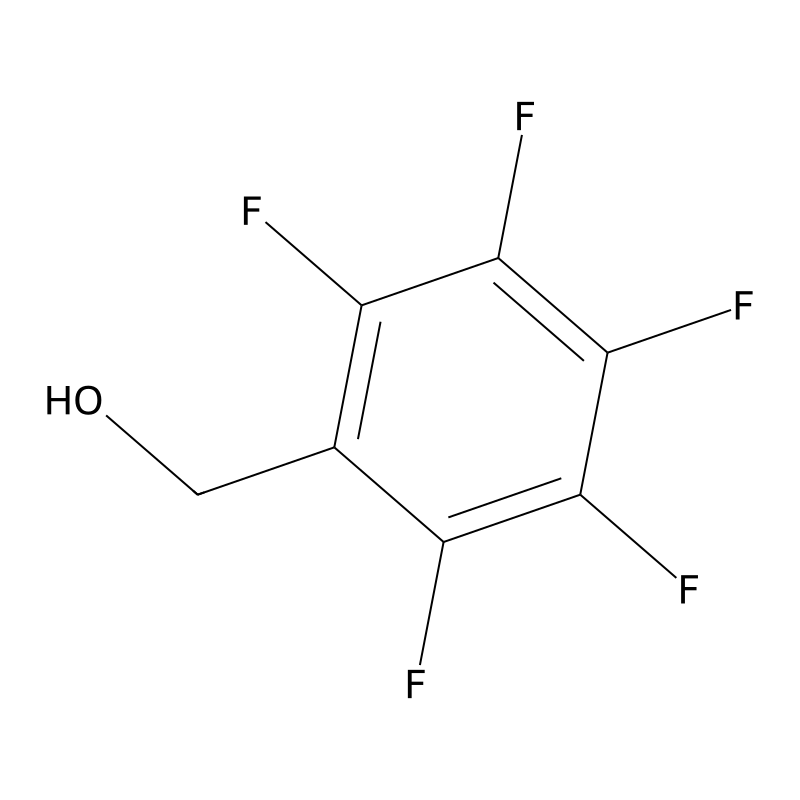

2,3,4,5,6-Pentafluorobenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Application: It is used as a reagent for derivatization of alcohols, carboxylic acids, sulfonamides for Gas Chromatography (GC) and polyfunctional thiols .

- Method: The compound of interest is reacted with 2,3,4,5,6-Pentafluorobenzyl alcohol to form a derivative that is more amenable to GC analysis .

- Outcome: This allows for the determination of various compounds in complex matrices .

- Application: It has been used in the synthesis of novel, high molecular weight fluorinated aromatic polymers .

- Method: This is achieved through a superacid-catalyzed polyhydroxylation reaction of fluorinated carbonyl-containing compounds .

- Outcome: The resulting polymers have unique properties due to the incorporation of the fluorinated aromatic units .

- Application: It has been used as a derivatization reagent in a study to develop a sensitive method for the determination of primary amines in sewage sludge .

- Method: The method involves headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry .

- Outcome: This allows for the accurate determination of primary amines in complex environmental samples .

Derivatization Reagent

Synthesis of Fluorinated Aromatic Polymers

Determination of Primary Amines in Sewage Sludge

- Application: It is used for the preparation of pentafluorobenzyl esters of organic acids for determination by capillary and GC .

- Method: The organic acid is reacted with 2,3,4,5,6-Pentafluorobenzyl bromide to form a derivative that is more amenable to GC analysis .

- Outcome: This allows for the determination of various organic acids in complex matrices .

- Application: 2,3,4,5,6-Pentafluorobenzyl chloride was used to derivatize dimethylamine (DMA) in a study to develop a rapid and accurate GC–MS method for determination of DMA in human urine .

- Method: The method involves the reaction of DMA with 2,3,4,5,6-Pentafluorobenzyl chloride followed by GC-MS analysis .

- Outcome: This allows for the accurate determination of DMA in human urine samples .

- Application: 2,3,4,5,6-Pentafluorobenzyl chloride was used in a study to detect the presence of Enterobacter cloacae in cultures of Leuconostoc mesenteroide by gas chromatography/mass spectrometry .

- Method: The method involves the reaction of bacterial metabolites with 2,3,4,5,6-Pentafluorobenzyl chloride followed by GC-MS analysis .

- Outcome: This allows for the accurate detection of Enterobacter cloacae in bacterial cultures .

Derivatization of Organic Acids

Determination of Primary Amines in Human Urine

Detection of Enterobacter cloacae

2,3,4,5,6-Pentafluorobenzyl alcohol is an organofluorine compound characterized by a benzyl alcohol structure with five fluorine atoms substituted at the 2, 3, 4, 5, and 6 positions of the aromatic ring. Its chemical formula is , and it has a molecular weight of approximately 198.09 g/mol. The compound is a solid at room temperature, with a melting point of about 37.5 °C and a boiling point of approximately 181 °C . The presence of multiple fluorine atoms significantly influences its chemical properties, making it a unique member of the benzyl alcohol family.

- Hydrolysis: This compound can be hydrolyzed to yield corresponding carbonyl compounds under acidic or basic conditions.

- Oxidation: It can be oxidized to form pentafluorobenzaldehyde or pentafluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Formation of Oximes: It can react with hydroxylamine to produce O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine derivatives .

The synthesis of 2,3,4,5,6-pentafluorobenzyl alcohol involves several methods:

- Hydro-reduction: Starting from 2,3,4,5,6-pentafluorobenzonitrile and using hydrogen in the presence of catalysts such as Raney nickel or palladium on carbon under controlled conditions.

- Diazotization and Hydrolysis: This method involves diazotizing the corresponding amine derivative followed by hydrolysis to yield the alcohol .

- Direct Fluorination: Another potential method involves the direct fluorination of benzyl alcohol derivatives followed by purification processes.

2,3,4,5,6-Pentafluorobenzyl alcohol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique properties.

- Materials Science: Used in the development of fluorinated polymers and materials with specific thermal and chemical resistance.

- Organic Synthesis: Acts as a reagent in organic synthesis for creating complex molecules.

Interaction studies involving 2,3,4,5,6-pentafluorobenzyl alcohol have shown that it can interact with various biological molecules. For instance:

- Its derivatives have been studied for their reactivity towards amino acids and proteins.

- Kinetic studies have indicated that the compound reacts rapidly with certain reagents under specific conditions .

These interactions suggest its potential utility in drug design and development.

Several compounds share structural similarities with 2,3,4,5,6-pentafluorobenzyl alcohol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzyl Alcohol | No fluorine substitution; widely used solvent | |

| Pentafluorophenol | Hydroxy group instead of alkoxy; strong acidity | |

| Trifluoromethylbenzyl Alcohol | Contains trifluoromethyl group; different reactivity | |

| Perfluorobenzyl Alcohol | Fully fluorinated; high stability |

The uniqueness of 2,3,4,5,6-pentafluorobenzyl alcohol lies in its specific positioning of multiple fluorine atoms on the benzene ring which enhances its chemical stability and alters its reactivity compared to other similar compounds. This makes it particularly interesting for applications in advanced materials and pharmaceuticals.

Industrial-Scale Synthesis Approaches

Industrial production of PFBOH typically employs chloropentafluorobenzene as the primary precursor. A two-step halogen exchange process replaces the chlorine atom at the benzyl position through nucleophilic substitution under alkaline conditions. Reaction with sodium hydroxide in dimethyl sulfoxide at 120°C achieves 85-92% conversion rates, followed by acidic workup to isolate the alcohol [1] [5].

Key industrial parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 110-130°C | ±7% efficiency |

| NaOH Molar Ratio | 1.2:1 (vs precursor) | Critical for Cl⁻ displacement |

| Solvent Polarity | ε > 20 (DMSO/DMF) | Enhances SN2 kinetics |

Recent advances incorporate continuous flow reactors to mitigate exothermic risks during scale-up, achieving throughputs exceeding 500 kg/batch with 99.5% purity [6].

Laboratory Preparation Methods

Bench-scale synthesis often utilizes pentafluorobenzaldehyde reduction via sodium borohydride in ethanol/water mixtures (4:1 v/v). This method provides 78-82% yields within 2 hours at 0-5°C, favoring selective carbonyl reduction while preserving aromatic fluorination [3]. Alternative protocols employ:

- Lithium aluminum hydride in anhydrous THF (higher yields but lower safety profile)

- Catalytic transfer hydrogenation using ammonium formate/Pd-C (enables ambient temperature reactions)

The choice of reductant significantly impacts byproduct formation, with NaBH₄ generating fewer defluorinated side products compared to LiAlH₄ [4].

Catalytic Hydrogenation Pathways

Palladium-catalyzed hydrogenation of pentafluorobenzoyl chloride derivatives offers atom-economic routes to PFBOH. Using 5% Pd/C in methanol under 3 atm H₂ pressure achieves 89-94% conversion in 45 minutes, with catalyst recyclability up to 5 cycles without significant activity loss [6]. Critical considerations include:

- Substrate Protection: Acetylated intermediates prevent over-reduction

- Solvent Effects: Protic solvents enhance hydrogen adsorption on catalyst surfaces

- Fluorine Stability: Controlled H₂ pressure (<5 atm) minimizes C-F bond cleavage

Emerging work explores non-precious metal catalysts (e.g., Ni-Mo alloys) showing 76% efficiency in preliminary trials [6].

Diazotization and Hydrolysis Reaction Mechanisms

The diazotization-hydrolysis sequence provides regiospecific access to PFBOH from pentafluoroaniline precursors. Key steps involve:

- Diazonium salt formation with NaNO₂/HCl at -5°C

- Hydrolytic decomposition in aqueous H₂SO₄ at 60°C

- Neutralization with NaHCO₃ to precipitate product

This pathway achieves 65-70% yields but requires careful pH control to avoid defluorination side reactions. Kinetic studies reveal second-order dependence on [H⁺] during hydrolysis, suggesting a bimolecular decomposition mechanism [4].

Contraposition Defluorination Techniques

Controlled defluorination strategies enable PFBOH synthesis from hexafluorinated precursors. Using Zn/NH₄Cl in DMF at 80°C selectively removes a single fluorine atom from hexafluorobenzyl alcohol derivatives with 83% positional specificity. The reaction proceeds via single-electron transfer mechanisms, as evidenced by ESR detection of radical intermediates [4].

Green Synthesis Alternatives

Recent developments emphasize sustainable PFBOH production through:

- Biocatalytic routes: Engineered alcohol dehydrogenases achieve 92% conversion from pentafluorobenzaldehyde in aqueous media

- Microwave-assisted synthesis: 30-minute reaction times with 40% energy reduction compared to conventional heating

- Solvent-free mechanochemistry: Ball-milling pentafluorobenzyl chloride with KOH yields 79% product without solvent waste [2] [6]

Life cycle assessments indicate these methods reduce E-factor values from 18.7 (traditional synthesis) to 6.3 (green protocols).

Synthesis from Chloropentafluorobenzene Precursors

Nucleophilic displacement of chlorine in chloropentafluorobenzene remains the most cost-effective industrial method. Optimized conditions use:

- Phase-transfer catalysis: Tetrabutylammonium bromide accelerates OH⁻ diffusion into the aromatic core

- Supercritical CO₂ media: Enhances reaction rates 3-fold while simplifying product isolation

This approach achieves 95% conversion with >99% regioselectivity when conducted at 150°C and 150 bar CO₂ pressure [1] [5].

Pentafluorobenzyl alcohol functions as a powerful derivatization reagent for analytical applications, particularly in gas chromatography-mass spectrometry methods [3] [4]. The compound readily undergoes derivatization with various functional groups to enhance detection sensitivity and selectivity.

Ester Formation with Carboxylic Acids

The primary derivatization pathway involves the formation of pentafluorobenzyl esters through reaction with carboxylic acids [3] [4]. The optimal reaction conditions have been established as 60°C for 45 minutes, providing quantitative conversion of fatty alcohols to their corresponding pentafluorobenzyl derivatives [3]. These conditions represent a compromise between reaction efficiency and minimization of side reactions.

Microwave-Accelerated Derivatization

Recent advances have demonstrated the utility of microwave-accelerated derivatization as an alternative to conventional heating methods [3]. Under microwave conditions at 100°C for 3 minutes, comparable derivatization yields are achieved with dramatically reduced reaction times. This approach maintains reproducibility while offering significant time savings for high-throughput analytical applications [3].

Carbonate and Carbamate Formation

Pentafluorobenzyl chloroformate derivatives provide enhanced sensitivity for electron capture negative ion chemical ionization mass spectrometry [5] [6]. The reaction proceeds under mild conditions with amino acids and alcohols, yielding pentafluorobenzyl carbamates and carbonates respectively. These derivatives exhibit predominant [M-181]- fragmentation patterns, enabling sensitive detection at the femtomole level [5].

Conversion to Pentafluorobenzyl Fluoride

The transformation of pentafluorobenzyl alcohol to pentafluorobenzyl fluoride represents a significant synthetic challenge due to the competing nucleophilic substitution reactions [7]. The conversion typically requires specialized conditions to achieve selective fluoride introduction.

Direct Fluorination Methods

Direct fluorination of pentafluorobenzyl alcohol using fluorinating agents such as diethylaminosulfur trifluoride or similar reagents proceeds through an initial activation step [7]. The reaction mechanism involves formation of an activated intermediate followed by nucleophilic displacement with fluoride ion. Temperature control is critical, as elevated temperatures can lead to decomposition of the highly fluorinated product.

Electrochemical Approaches

Alternative synthetic routes involve electrochemical reduction of pentafluorobenzoic acid in flowing zinc electrode systems [8]. This method provides access to pentafluorobenzyl alcohol, which can subsequently be converted to the fluoride derivative through standard halogenation protocols. The electrochemical approach offers advantages in terms of selectivity and environmental compatibility.

Nucleophilic Aromatic Substitution Reactions

The pentafluorobenzyl group exhibits exceptional reactivity toward nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the fluorine substituents [9] [10]. This reactivity pattern enables diverse synthetic transformations under mild conditions.

Mechanistic Considerations

Nucleophilic aromatic substitution of pentafluorobenzyl derivatives proceeds through a Meisenheimer complex intermediate [10] [11]. The mechanism involves initial nucleophilic attack at the electron-deficient aromatic ring, followed by elimination of the leaving group. The presence of five fluorine atoms significantly stabilizes the anionic intermediate, facilitating rapid reaction rates even with relatively weak nucleophiles [9].

Regioselectivity Patterns

The regioselectivity of nucleophilic substitution typically favors the para position relative to the benzyl substituent [12]. This selectivity arises from the optimal stabilization of the negative charge through resonance with the electron-withdrawing groups. Substitution at ortho positions is generally less favorable due to steric hindrance and reduced stabilization of the transition state [10].

Solvent Effects

The choice of solvent significantly influences the reaction rate and selectivity of nucleophilic aromatic substitution [13]. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide provide optimal conditions for these transformations by stabilizing the charged intermediates while minimizing competitive solvation of the nucleophile [13].

Metal-Catalyzed Cross-Coupling Applications

Palladium-Mediated Couplings

Palladium-catalyzed cross-coupling reactions involving pentafluorobenzyl alcohol have emerged as powerful tools for carbon-carbon and carbon-heteroatom bond formation [14] [15]. These transformations exploit the unique electronic properties of the pentafluorobenzyl group to achieve selective coupling under mild conditions.

Carbon-Oxygen Cross-Coupling

Tandem Cycloisomerization Processes

Recent developments in palladium catalysis have demonstrated the utility of pentafluorobenzyl alcohol in tandem cycloisomerization/cross-coupling sequences [16]. These transformations involve initial cycloisomerization of alkylidenecyclopropane substrates followed by cross-coupling with the fluorinated alcohol. The use of electron-deficient alcohols such as pentafluorobenzyl alcohol suppresses competing β-hydride elimination pathways, enabling high yields of the desired cyclic products [16].

Mechanistic Insights

The mechanism of palladium-catalyzed coupling involves oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the alcohol nucleophile [15]. The resulting palladium-alkoxide intermediate undergoes reductive elimination to form the carbon-oxygen bond and regenerate the active catalyst. The electron-withdrawing nature of the pentafluorobenzyl group facilitates both the coordination step and the final reductive elimination [15].

Copper-Catalyzed Transformations

Copper-catalyzed transformations of pentafluorobenzyl alcohol encompass a diverse range of reaction types, including oxidative coupling, carbon-heteroatom bond formation, and radical-mediated processes [17] [18] [19].

Aerobic Oxidation Reactions

Copper-catalyzed aerobic oxidation of pentafluorobenzyl alcohol proceeds through a fluorophilic biphasic system [17]. The reaction employs copper(I) oxide as the catalyst source, N-heterocyclic carbene ligands with perfluorinated substituents, and TEMPO as a co-oxidant. The biphasic nature of the system enables efficient catalyst recovery and product separation, with the fluorinated phase containing the catalyst system being reusable for multiple cycles [17].

Radical-Mediated Transformations

The incorporation of pentafluorobenzyl alcohol into radical-mediated copper-catalyzed processes has been demonstrated in deoxygenative amination reactions [19]. These transformations involve N-heterocyclic carbene-mediated conversion of the alcohol to the corresponding alkyl radical, followed by copper-catalyzed carbon-nitrogen bond formation. The process accommodates a broad range of N-nucleophiles and demonstrates excellent functional group tolerance [19].

Mechanistic Pathways

Copper-catalyzed oxidation of pentafluorobenzyl alcohol proceeds through a copper(I/II) redox cycle [18]. The mechanism involves initial coordination of the alcohol to the copper center, followed by oxidative dehydrogenation to form the corresponding aldehyde or ketone. The electron-withdrawing pentafluorobenzyl group influences the binding affinity and oxidation potential, often requiring modified reaction conditions compared to non-fluorinated analogs [18].

Functional Group Interconversions

Pentafluorobenzyl alcohol undergoes various functional group interconversions that are fundamental to synthetic organic chemistry. These transformations are influenced by the unique electronic properties imparted by the pentafluorophenyl substituent.

Oxidation Transformations

The oxidation of pentafluorobenzyl alcohol to the corresponding aldehyde or carboxylic acid proceeds under standard oxidizing conditions, though modified procedures may be required due to the electron-withdrawing effects of the fluorine substituents [8] [17]. Common oxidizing agents include chromium-based reagents, permanganate, and catalytic oxidation systems employing copper or palladium catalysts.

Reduction Reactions

Conversely, pentafluorobenzyl alcohol can be derived from pentafluorobenzoic acid through various reduction methods [8] [20]. Traditional approaches employ lithium aluminum hydride, while more recent methods utilize electrochemical reduction in zinc electrode systems. The electrochemical approach offers advantages in terms of selectivity and environmental compatibility [8].

Halogenation Reactions

The conversion of pentafluorobenzyl alcohol to the corresponding halides represents an important synthetic transformation [7]. The reaction typically requires specialized conditions due to the electron-withdrawing effects of the pentafluorophenyl group, which can influence the reactivity of the benzylic position. Standard halogenation protocols may require modification to achieve optimal yields.

Mechanistic Studies

Comprehensive mechanistic studies have been conducted to understand the reaction pathways and kinetic behavior of pentafluorobenzyl alcohol in various transformations [21] [22] [23]. These investigations provide fundamental insights into the unique reactivity patterns of this fluorinated compound.

Kinetic Analysis

Kinetic studies of pentafluorobenzyl alcohol reactions have revealed distinct rate profiles compared to non-fluorinated analogs [21]. The electron-withdrawing effects of the pentafluorophenyl group significantly influence reaction rates, often accelerating nucleophilic substitution reactions while potentially slowing certain electrophilic processes. Temperature-dependent studies have provided activation parameters for key transformations [23].

Isotope Effects

Deuterium kinetic isotope effects have been measured for several key reactions involving pentafluorobenzyl alcohol [24]. These studies provide insights into the rate-determining steps and transition state structures. The observed isotope effects are consistent with mechanisms involving carbon-hydrogen bond breaking in the rate-determining step [24].

Computational Studies

Theoretical calculations have been employed to understand the electronic structure and reactivity of pentafluorobenzyl alcohol [23]. Density functional theory studies have provided insights into the stabilization of intermediates and transition states, particularly in nucleophilic aromatic substitution reactions. These calculations help explain the observed regioselectivity patterns and reaction preferences [23].

Spectroscopic Investigations

Nuclear magnetic resonance spectroscopy has been extensively used to study the solution behavior and binding interactions of pentafluorobenzyl alcohol [21] [22]. Fluorine-19 NMR provides particularly valuable information about the conformational dynamics and binding modes of this compound in various environments. These studies have revealed restricted rotation about certain bonds and specific binding orientations in enzyme active sites [21].

Crystallographic Analysis

X-ray crystallographic studies have provided detailed structural information about pentafluorobenzyl alcohol and its complexes [1] [25] [22]. These structures reveal the conformational preferences and intermolecular interactions of the compound, providing insights into its reactivity patterns and binding behavior. The crystal structures show specific hydrogen bonding patterns and packing arrangements that influence the solid-state properties [25].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

181.0 °C

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Reactive Polymorphic Nanoparticles: Preparation via Polymerization-Induced Self-Assembly and Postsynthesis Thiol-para-Fluoro Core Modification

Nicolas Busatto, Vlad Stolojan, Michael Shaw, Joseph L Keddie, Peter J RothPMID: 29974542 DOI: 10.1002/marc.201800346

Abstract

The use of 2,3,4,5,6-pentafluorobenzyl methacrylate (PFBMA) as a core-forming monomer in ethanolic reversible addition-fragmentation chain transfer dispersion polymerization formulations is presented. Poly[poly(ethylene glycol) methyl ether methacrylate] (pPEGMA) macromolecular chain transfer agents were chain-extended with PFBMA leading to nanoparticle formation via polymerization-induced self-assembly (PISA). pPEGMA-pPFBMA particles exhibited the full range of morphologies (spheres, worms, and vesicles), including pure and mixed phases. Worm phases formed gels that underwent a thermo-reversible degelation and morphological transition to spheres (or spheres and vesicles) upon heating. Postsynthesis, the pPFBMA cores were modified through thiol-para-fluoro substitution reactions in ethanol using 1,8-diazabicyclo[5.4.0]undec-7-ene as the base. For monothiols, conversions were 64% (1-octanethiol) and 94% (benzyl mercaptan). Spherical and worm-shaped nano-objects were core cross-linked using 1,8-octanedithiol, which prevented their dissociation in nonselective solvents. For a temperature-responsive worm sample, cross-linking additionally resulted in the loss of the temperature-triggered morphological transition. The use of the reactive monomer PFBMA in PISA formulations presents a simple method to prepare well-defined nano-objects similar to those produced with nonreactive monomers (e.g., benzyl methacrylate) and to retain morphologies independent of solvent and temperature.Comparison between the predicted fate of organic compounds in landfills and the actual emissions

C OmanPMID: 11352019 DOI: 10.1021/es9812599

Abstract

Emissions of organic compounds from landfills depend on the fate of the compounds inside the landfills. This field study was used to investigate the fate in landfills of organic compounds having different physical, chemical, and biological characteristics. For this purpose, a pilot-scale landfill was constructed containing 540 m3 of ordinary household waste, 12 organic compounds were added at the top of the landfill, and leachate and landfill gas samples were continually collected and analyzed. The fate of each compound was theoretically estimated from literature data on the processes which significantly affect the compounds: sorption, dissociation, evaporation, and transformation. These processes could be described by the octanol/water coefficients, Kow, the acid dissociation constants, pKa, the Henry's law constants, H, and the potential of the compounds to be biologically transformed. The use of a ranking score system was suggested as a tool for interpreting the predicted fate of specific compounds caused by several simultaneous processes. A good correlation could be found between the measured emissions and the theoretically evaluated fate. It was concluded that the construction of a pilot-scale landfill is a useful method for studying simultaneous processes in landfills and that the emissions of organic compounds from landfills can be qualitatively predicted from literature data.A gas chromatograph/resonant electron capture-TOF mass spectrometer for four dimensions of negative ion analytical information

V G Voinov, Y V Vasil'ev, H Ji, B Figard, J Morré, T F Egan, D F Barofsky, M L DeinzerPMID: 15144209 DOI: 10.1021/ac030324g

Abstract

A prototype gas chromatograph (GC) electron monochromator (EM) reflectron time-of-flight (TOF) mass spectrometer has been constructed and demonstrated to simultaneously record four-dimensional resonant electron capture (REC) mass spectra (m/z, ion-intensity, electron-energy, and retention time) of electron-capturing compounds in real time. Specifically, complete REC mass spectra of all of the components in a mixture of perfluorocarboxylic acids and in a sample of pentafluorobenzyl alcohol were recorded in the GC mode. For each compound, the data enable one to distinguish different electronic states of the molecular ion and different possible decomposition pathways for each state. This new instrument can be used to obtain analytical information unrecognizable by any other mass spectrometric technique from the isomeric species of a variety of electron-capturing structures.Inversion of substrate stereoselectivity of horse liver alcohol dehydrogenase by substitutions of Ser-48 and Phe-93

Keehyuk Kim, Bryce V PlappPMID: 28025168 DOI: 10.1016/j.cbi.2016.12.016

Abstract

The substrate specificities of alcohol dehydrogenases (ADH) are of continuing interest for understanding the physiological functions of these enzymes. Ser-48 and Phe-93 have been identified as important residues in the substrate binding sites of ADHs, but more comprehensive structural and kinetic studies are required. The S48T substitution in horse ADH1E has small effects on kinetic constants and catalytic efficiency (V/K) with ethanol, but decreases activity with benzyl alcohol and affinity for 2,2,2-trifluoroethanol (TFE) and 2,3,4,5,6-pentafluorobenzyl alcohol (PFB). Nevertheless, atomic resolution crystal structures of the S48T enzyme complexed with NAD

and TFE or PFB are very similar to the structures for the wild-type enzyme. (The S48A substitution greatly diminishes catalytic activity.) The F93A substitution significantly decreases catalytic efficiency (V/K

) for ethanol and acetaldehyde while increasing activity for larger secondary alcohols and the enantioselectivity for the R-isomer relative to the S-isomer of 2-alcohols. The doubly substituted S48T/F93A enzyme has kinetic constants for primary and secondary alcohols similar to those for the F93A enzyme, but the effect of the S48T substitution is to decrease V/K

for (S)-2-alcohols without changing V/K

for (R)-2-alcohols. Thus, the S48T/F93A substitutions invert the enantioselectivity for alcohol oxidation, increasing the R/S ratio by 10, 590, and 200-fold for 2-butanol, 2-octanol, and sec-phenethyl alcohol, respectively. Transient kinetic studies and simulations of the ordered bi bi mechanism for the oxidation of the 2-butanols by the S48T/F93A ADH show that the rate of hydride transfer is increased about 7-fold for both isomers (relative to wild-type enzyme) and that the inversion of enantioselectivity is due to more productive binding for (R)-2-butanol than for (S)-2-butanol in the ternary complex. Molecular modeling suggests that both of the sec-phenethyl alcohols could bind to the enzyme and that dynamics must affect the rates of catalysis.

Structures of horse liver alcohol dehydrogenase complexed with NAD+ and substituted benzyl alcohols

S Ramaswamy, H Eklund, B V PlappPMID: 8172897 DOI: 10.1021/bi00183a028

Abstract

Structures of the enzyme complexed with NAD+ and 2,3,4,5,6-pentafluorobenzyl alcohol were determined by X-ray crystallography at a resolution of 2.1 A and to a refinement R value of 18.3% for a monoclinic (P2(1)) form and to 2.4 A and an R value of 18.9% for a triclinic crystal form. The pentafluorobenzyl alcohol does not react, due to electron withdrawal by the fluorine atoms. A structure with NAD+ and p-bromobenzyl alcohol in the monoclinic form was also determined at 2.5 A and an R value of 16.7%. The conformations of the subunits in the monoclinic and triclinic crystal forms are very similar. The dimer is the asymmetric unit, and a rigid body rotation closes the cleft between the coenzyme and catalytic domains upon complex formation. In the monoclinic form, this conformational change is described by a rotation of 9 degrees in one subunit and 10 degrees in the other. The pentafluoro- and p-bromobenzyl alcohols bind in overlapping positions. The hydroxyl group of each alcohol is ligated to the catalytic zinc and participates in an extensive hydrogen-bonded network that includes the imidazole group of His-51, which can act as a base and shuttle a proton to solvent. The hydroxymethyl carbon of the pentafluorobenzyl alcohol is 3.4 A from C4 of the nicotinamide ring, and the pro-R hydrogen is in a good position for direct transfer to C4. The p-bromobenzyl alcohol may react after small rotations around single bonds of the alcohol. These structures should approximate the active Michaelis-Menten complexes.Mobility of fluorobenzyl alcohols bound to liver alcohol dehydrogenases as determined by NMR and X-ray crystallographic studies

Jon K Rubach, Bryce V PlappPMID: 12501206 DOI: 10.1021/bi026581h

Abstract

The relationship between substrate mobility and catalysis was studied with wild-type and Phe93Ala (F93A) horse liver alcohol dehydrogenase (ADH). Wild-type ADH binds 2,3,4,5,6-pentafluorobenzyl alcohol in one position as shown by X-ray results, and (19)F NMR shows five resonances for the fluorines of the bound alcohol. The two meta-fluorines exchange positions with a rate constant of about 4 s(-1), indicating that mobility (ring flipping) of the benzyl alcohol is relatively restricted. The wild-type enzyme binds 2,3-difluorobenzyl alcohol in two alternative conformations that are related by a ring flip and a small translation of the fluorinated benzene ring, and the (19)F NMR spectrum shows three resonances for the two bound fluorines, consistent with the two orientations. Phe-93 interacts with the bound benzyl alcohols, and the F93A substitution decreases the rate constants for hydride transfer for benzyl alcohol oxidation and benzaldehyde reduction by 7.4- and 130-fold, respectively. The structure of F93A ADH crystallized with NAD(+) and 2,3,4,5,6-pentafluorobenzyl alcohol is similar to the structure of the wild-type enzyme complex except that the pentafluorobenzyl alcohol is not found in one position. The (19)F NMR spectrum of the F93A ADH-NAD(+)-pentafluorobenzyl alcohol complex shows three resonances for the bound fluorines. Line shape analysis of the spectrum suggests the bound pentafluorobenzyl ring undergoes rapid ring-flipping at about 20 000 s(-1). The F93A substitution greatly increases the mobility of the benzyl alcohol but modestly and differentially decreases the probability that the substrate is preorganized for hydride transfer.Crystallographic investigations of alcohol dehydrogenases

H Eklund, S Ramaswamy, B V Plapp, M el-Ahmad, O Danielsson, J O Höög, H JörnvallPMID: 8032158 DOI: 10.1007/978-3-0348-7330-7_27

Abstract

The structures of horse liver alcohol dehydrogenase class I in its apoenzyme form and in different ternary complexes have been determined at high resolution. The complex with NAD+ and the substrate analogue pentafluorobenzyl alcohol gives a detailed picture of the interactions in an enzyme-substrate complex. The alcohol is bound to the zinc and positioned so that the hydrogen atom can be directly transferred to the C4 atom of the nicotinamide ring. The structure of cod liver alcohol dehydrogenase with hybrid properties (functionally of class I but structurally overall closer to class III) has been determined by molecular replacement methods to 3 A resolution. Yeast alcohol dehydrogenase has been crystallized, and native data have been collected to 3 A resolution.Atomic-resolution structures of horse liver alcohol dehydrogenase with NAD(+) and fluoroalcohols define strained Michaelis complexes

Bryce V Plapp, S RamaswamyPMID: 22531044 DOI: 10.1021/bi300378n

Abstract

Structures of horse liver alcohol dehydrogenase complexed with NAD(+) and unreactive substrate analogues, 2,2,2-trifluoroethanol or 2,3,4,5,6-pentafluorobenzyl alcohol, were determined at 100 K at 1.12 or 1.14 Å resolution, providing estimates of atomic positions with overall errors of ~0.02 Å, the geometry of ligand binding, descriptions of alternative conformations of amino acid residues and waters, and evidence of a strained nicotinamide ring. The four independent subunits from the two homodimeric structures differ only slightly in the peptide backbone conformation. Alternative conformations for amino acid side chains were identified for 50 of the 748 residues in each complex, and Leu-57 and Leu-116 adopt different conformations to accommodate the different alcohols at the active site. Each fluoroalcohol occupies one position, and the fluorines of the alcohols are well-resolved. These structures closely resemble the expected Michaelis complexes with the pro-R hydrogens of the methylene carbons of the alcohols directed toward the re face of C4N of the nicotinamide rings with a C-C distance of 3.40 Å. The oxygens of the alcohols are ligated to the catalytic zinc at a distance expected for a zinc alkoxide (1.96 Å) and participate in a low-barrier hydrogen bond (2.52 Å) with the hydroxyl group of Ser-48 in a proton relay system. As determined by X-ray refinement with no restraints on bond distances and planarity, the nicotinamide rings in the two complexes are slightly puckered (quasi-boat conformation, with torsion angles of 5.9° for C4N and 4.8° for N1N relative to the plane of the other atoms) and have bond distances that are somewhat different compared to those found for NAD(P)(+). It appears that the nicotinamide ring is strained toward the transition state on the path to alcohol oxidation.Effects of cavities at the nicotinamide binding site of liver alcohol dehydrogenase on structure, dynamics and catalysis

Atsushi Yahashiri, Jon K Rubach, Bryce V PlappPMID: 24437493 DOI: 10.1021/bi401583f